6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide
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Overview
Description
6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a methyl group and a pyridine ring attached via a carboxamide linkage. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl group: This step often involves alkylation reactions.
Attachment of the pyridine ring: This is usually done via amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques .
Chemical Reactions Analysis
6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, its anti-tubercular activity is believed to be due to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis . The compound may also interact with other enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds such as:
Properties
IUPAC Name |
6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-6-12-7-9(14-8)11(16)15-10-4-2-3-5-13-10/h2-7H,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAMZHHKIKEBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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